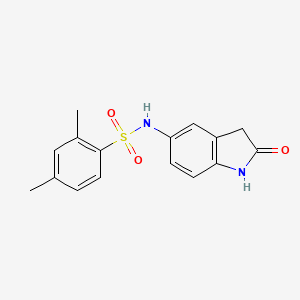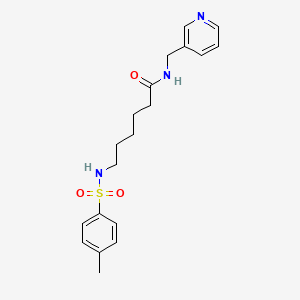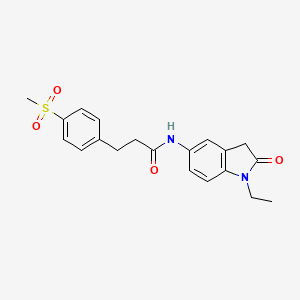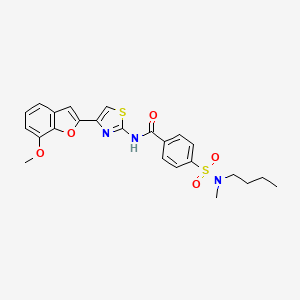![molecular formula C17H10F6N2OS B2638117 2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole CAS No. 477846-66-5](/img/structure/B2638117.png)
2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups . The 1,3,4-oxadiazole ring is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics which includes, but not limited to, antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, anti-HIV agents, etc .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the oxadiazole ring might undergo reactions such as ring-opening or substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include properties such as boiling point, melting point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a compound that falls within the broader class of 1,3,4-oxadiazoles, which have been extensively studied for their synthesis methods, material applications, and potential use in various fields of science. Although the specific compound is not directly cited in the available literature, the studies on related 1,3,4-oxadiazole derivatives provide insights into the potential applications and synthetic routes that could be relevant.
Improved Synthesis Techniques
Research has focused on improving synthesis methods for perfluoroalkyl substituted 1,3,4-oxadiazoles, which are precursors for corresponding 1,2,4-triazoles. These methods include ring-opening reactions of sodium perfluoroalkyltetrazolates, aiming to enhance efficiency and yield. This research could be applicable to the synthesis of the specific compound , given its structural similarity to the compounds studied (Grünebaum et al., 2016).
Material Applications
1,3,4-oxadiazoles have been investigated for their utility in various material science applications, including as components in organic light-emitting diodes (OLEDs). For instance, derivatives have been used as electron-transporting materials, showing promise due to their high thermal stability and favorable electrochemical properties. This suggests potential applications of 2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole in electronic devices as part of the electron-transport layer (Jin et al., 2014).
Electron Affinity Enhancement
Further research into copoly(aryl ether)s incorporating oxadiazole segments has shown that the introduction of trifluoromethyl groups can significantly enhance electron affinity. This property is crucial for the development of materials with improved electron-transporting capabilities, relevant for applications in optoelectronic devices. The findings suggest that similar modifications in the synthesis of 2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole could tailor its properties for specific applications (Chen & Chen, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2OS/c18-16(19,20)12-6-10(7-13(8-12)17(21,22)23)9-27-15-25-24-14(26-15)11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLVMMATTDSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

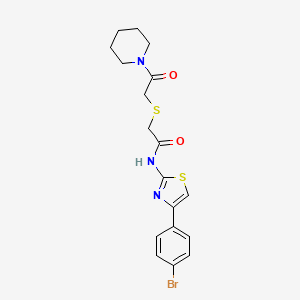
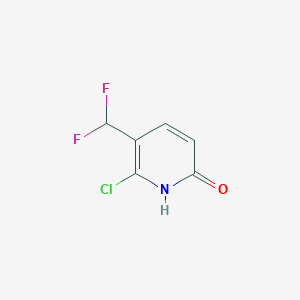
![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)
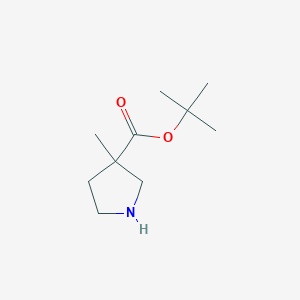
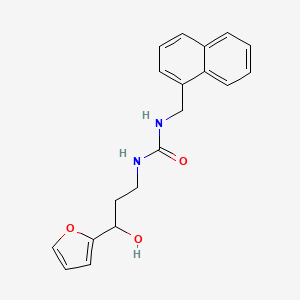
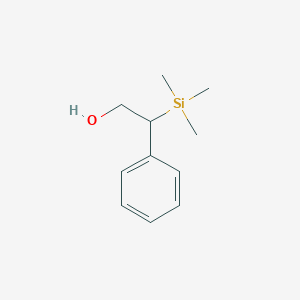
![(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B2638048.png)
